tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate
Description
tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring fused with a pyrimidine moiety substituted at the 4-position with a trifluoromethyl (-CF₃) group. The tert-butyl carbamate (Boc) group at the 1-position of the azetidine ring enhances steric protection and modulates solubility. This compound is of significant interest in medicinal chemistry, particularly as a precursor for kinase inhibitors or as a building block in drug discovery due to the pyrimidine ring’s ability to engage in hydrogen bonding and the -CF₃ group’s role in improving metabolic stability and lipophilicity .
Properties
Molecular Formula |
C13H16F3N3O2 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
tert-butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-6-8(7-19)10-17-5-4-9(18-10)13(14,15)16/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
LCAKHHNHZLFFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate generally involves:
- Preparation of the azetidine intermediate, typically protected as a tert-butyl carbamate (Boc) derivative.
- Functionalization of the azetidine ring at the 3-position.
- Coupling or substitution with a 4-(trifluoromethyl)pyrimidin-2-yl moiety.
This strategy is supported by literature describing the preparation of related azetidine carbamates and their subsequent functionalization with heteroaryl groups.
Preparation of tert-Butyl 3-hydroxyazetidine-1-carboxylate
A key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, is synthesized by protection of azetidine derivatives with di-tert-butyl dicarbonate under basic conditions, followed by oxidation or substitution at the 3-position.
- Example procedure:
- React 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane/water mixture for ~15 hours to obtain the hydroxy-protected azetidine intermediate.
- Subsequent oxidation using ethanedioyl chloride, DMSO, and triethylamine yields 1-tert-butyloxycarbonyl-3-azetidinone, a key precursor for further substitution.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, NaHCO3, dioxane/water, 15h | Moderate | Generates tert-butyl 3-hydroxyazetidine-1-carboxylate |
| Oxidation | Ethanedioyl chloride, DMSO, triethylamine, RT, 15h | Moderate | Forms 1-tert-butyloxycarbonyl-3-azetidinone; impurities possible |
Substitution with Pyrimidine Derivative
The azetidine intermediate undergoes nucleophilic substitution or coupling with 4-(trifluoromethyl)pyrimidin-2-yl derivatives.
Typical conditions:
- Use of potassium tert-butoxide or potassium carbonate as base in anhydrous solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
- Reaction temperatures range from room temperature to 100 °C.
- Reaction times vary from several hours to overnight.
Example:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | tert-butoxide, THF, RT, 14h | Moderate | Formation of azetidine-pyrimidine linkage |
Alternative Synthetic Routes
Use of tert-Butyl 3-bromoazetidine-1-carboxylate
- tert-Butyl 3-bromoazetidine-1-carboxylate is a versatile intermediate for nucleophilic substitution reactions.
- It can be synthesized by bromination of tert-butyl 3-hydroxyazetidine-1-carboxylate or purchased commercially.
- This bromo intermediate reacts with nucleophiles such as pyrimidinyl anions or phenoxyphenoxy-pyrimidines under basic conditions (potassium carbonate or sodium tert-butoxide) in DMF or NMP at elevated temperatures (60–100 °C) to afford the desired product.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Sodium bromide, bromoisocyanuric acid, DCM, RT, 3h | 26% | Bromodecarboxylation of alkanoic acids |
| Nucleophilic substitution | K2CO3 or NaOtBu, DMF or NMP, 60–100 °C, 17–48h | 67–100% | Efficient coupling with pyrimidine derivatives |
Purification and Characterization
Summary of Key Preparation Data
| Intermediate/Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Boc2O, NaHCO3, dioxane/water, 15h | Moderate | Hydroxy intermediate for substitution |
| 1-tert-Butyloxycarbonyl-3-azetidinone | Ethanedioyl chloride, DMSO, triethylamine, RT, 15h | Moderate | Oxidized ketone intermediate |
| tert-Butyl 3-bromoazetidine-1-carboxylate | Bromination reagents, DCM, RT, 3h | 26 | Bromide intermediate |
| Nucleophilic substitution with pyrimidine moiety | K2CO3 or NaOtBu, DMF/NMP, 60–100 °C, 14–48h | 67–100 | Coupling to form target compound |
Research Findings and Industrial Relevance
- The preparation methods emphasize mild conditions for Boc protection and nucleophilic substitution to minimize side reactions and impurities.
- The use of environmentally unfriendly solvents like dioxane and DMSO is noted as a drawback in some older methods, prompting the development of greener alternatives.
- Industrial scalability is feasible with the cyclization and substitution methods described, offering relatively high yields and operational simplicity.
- The bromide intermediate route provides a robust platform for diverse substitutions, facilitating analog synthesis for medicinal chemistry applications.
Chemical Reactions Analysis
tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyrimidine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrimidine ring play a crucial role in binding to these targets, while the azetidine ring provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Compound 1 : tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8)
- Key Differences : Lacks the 4-trifluoromethyl substituent on the pyrimidine ring.
- LogP is expected to be lower than the target compound due to reduced hydrophobicity .
Compound 2 : tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
- Key Differences : Replaces the pyrimidine ring with a 2-bromoethyl chain.
- Impact : The bromoethyl group introduces a reactive site for nucleophilic substitution (e.g., Suzuki coupling), but the lack of an aromatic heterocycle diminishes hydrogen-bonding capacity. Molecular weight (264.16 g/mol) is lower than the target compound .
Compound 3 : tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS 1261235-28-2)
- Key Differences : Features a six-membered piperidine ring instead of azetidine and a 6-chloro-2-(methylthio)pyrimidin-4-yl substituent.
- Impact : The larger piperidine ring increases conformational flexibility, while the chloro and methylthio groups enhance electrophilicity and sulfur-mediated interactions. Safety hazards include respiratory irritation (H335) .
Compound 4 : tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (CAS 886851-28-1)
- Key Differences : Substitutes pyrimidine with a fluoropyridine ring and replaces the azetidine with a methylcarbamate group.
- Impact: The fluorine atom increases electronegativity, improving membrane permeability.
Key Research Findings
Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances resistance to oxidative metabolism compared to Compound 1, which lacks this substituent .
Ring Strain vs.
Reactivity : Compound 2’s bromoethyl group offers synthetic versatility for cross-coupling reactions, whereas the target compound’s pyrimidine ring is optimized for target engagement in drug design .
Biological Activity
Tert-butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate is a compound of interest due to its potential biological activity, particularly in medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2060005-28-7
- Molecular Formula : C13H16F3N3O2
- Molecular Weight : 303.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's trifluoromethyl group may enhance its lipophilicity, facilitating membrane permeability and interaction with various receptors or enzymes involved in cellular signaling pathways.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. For example, in vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's efficacy is often measured using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%.
Mechanistic Insights
Flow cytometry analyses have revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and caspase-7. This suggests that the compound may trigger programmed cell death mechanisms, making it a candidate for further development as an anticancer therapeutic.
Comparative Studies
In comparison to other compounds with similar structural features, this compound has shown superior activity profiles. For instance, compounds with amide bonds were found to have varying degrees of activity based on their structural modifications, with some derivatives demonstrating enhanced potency against specific cancer lines.
Study 1: Antiproliferative Activity
In a study examining various azetidine derivatives, this compound was evaluated alongside other candidates. The results indicated that this compound exhibited significantly lower IC50 values in multiple cancer cell lines compared to its analogs, highlighting its potential as a lead compound for further drug development.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted where modifications to the pyrimidine and azetidine moieties were tested. The introduction of electron-withdrawing groups such as the trifluoromethyl group was critical in enhancing biological activity. The study concluded that optimizing these functional groups could lead to more potent derivatives.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including functionalization of the azetidine ring and coupling with trifluoromethyl-substituted pyrimidine. For example, visible-light photoredox catalysis has been employed for dicarbofunctionalization of styrenes using tert-butyl azetidine intermediates. Reaction conditions often use petroleum ether/ethyl acetate gradients for purification, achieving yields up to 88% . Cross-electrophile coupling under palladium catalysis is another method, with optimized parameters including stoichiometric ratios (1:1) and purification via silica chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For instance, NMR (400 MHz, CDCl) reveals aromatic protons at δ 7.34–7.23 (pyrimidine/aromatic groups) and tert-butyl protons at δ 1.42. NMR confirms carbonyl (δ 174.2) and trifluoromethyl-associated carbons . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
Contradictions in splitting patterns or chemical shifts may arise from dynamic rotational isomerism or solvent effects. For example, tert-butyl groups can cause signal splitting due to restricted rotation. Methodological approaches include:
- Variable-temperature NMR to identify conformational equilibria.
- Deuterated solvent screening (e.g., DMSO-d vs. CDCl) to assess solvent-induced shifts.
- 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies optimize crystallographic refinement of this compound using SHELX?
SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:
- High-resolution data collection (≤ 0.8 Å) to resolve trifluoromethyl and azetidine moieties.
- Twinning detection via PLATON to address crystal imperfections.
- Hydrogen atom placement using riding models or neutron diffraction for precise H-bond analysis . For macromolecular applications, SHELXPRO interfaces with refinement pipelines for high-throughput phasing .
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrimidine C4 position, facilitating nucleophilic aromatic substitution. For example, in Suzuki-Miyaura couplings, the trifluoromethyl group stabilizes transition states, improving regioselectivity. However, steric hindrance may require bulky ligands (e.g., SPhos) to prevent side reactions . Kinetic studies (e.g., Eyring plots) can quantify activation parameters under varying temperatures.
Q. What are the primary hazards associated with handling this compound, and what safety protocols are recommended?
GHS classification indicates acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Safety measures include:
- Use of fume hoods and PPE (nitrile gloves, lab coats).
- Immediate first aid for skin contact (15-minute water rinsing) and inhalation (fresh air exposure).
- Storage in airtight containers under inert gas (N) to prevent degradation .
Q. How can computational modeling predict the compound’s biological interactions?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess binding affinities to targets like kinases or GPCRs. Key parameters include:
- Ligand protonation states (predicted via Epik at physiological pH).
- Solvation effects (implicit solvent models like PBSA).
- Free energy perturbation (FEP) to evaluate trifluoromethyl contributions to binding .
Methodological Tables
| Parameter | Synthetic Condition | Yield | Reference |
|---|---|---|---|
| Photoredox catalysis | EtOAc/hexanes (4:1), 20°C | 88% | |
| Cross-electrophile coupling | Pd(OAc), 1:1 stoichiometry | 57% |
| Spectroscopic Data | Key Observations |
|---|---|
| NMR (CDCl) | δ 1.42 (t-Bu), 3.71 (OCH) |
| NMR | δ 156.1 (C=O), 117.0 (CF) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
